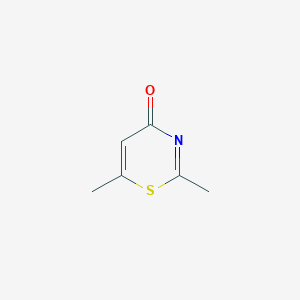

2,6-Dimethyl-4H-1,3-thiazin-4-one

Beschreibung

Eigenschaften

CAS-Nummer |

86137-33-9 |

|---|---|

Molekularformel |

C6H7NOS |

Molekulargewicht |

141.19 g/mol |

IUPAC-Name |

2,6-dimethyl-1,3-thiazin-4-one |

InChI |

InChI=1S/C6H7NOS/c1-4-3-6(8)7-5(2)9-4/h3H,1-2H3 |

InChI-Schlüssel |

PAKXECCKXIBQBT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)N=C(S1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Thioureas with α,β-Unsaturated Ketones

Thioureas serve as versatile precursors for thiazine ring formation. In this method, 2-thiourea derivatives react with α,β-unsaturated ketones under acidic or thermal conditions to induce cyclization. For example, treatment of N-methylthiourea with mesityl oxide (2-methylpent-3-en-2-one) in refluxing acetic acid yields 2,6-dimethyl-4H-1,3-thiazin-4-one via a conjugate addition-cyclization sequence. The reaction proceeds through nucleophilic attack of the thiourea sulfur on the α,β-unsaturated ketone, followed by intramolecular amidation.

Key conditions :

This method is limited by the availability of substituted thioureas and the need for harsh acidic conditions, which can lead to side reactions such as over-oxidation or ring-opening.

Multicomponent Reactions Using Isocyanides and Acetylenedicarboxylates

A one-pot, three-component reaction involving alkyl isocyanides , dialkyl acetylenedicarboxylates , and 2-amino-4H-1,3-thiazin-4-one derivatives provides efficient access to functionalized thiazines. For instance, combining methyl isocyanide , dimethyl acetylenedicarboxylate (DMAD) , and 2-amino-6-methyl-4H-1,3-thiazin-4-one in dichloromethane at 0°C generates 2,6-dimethyl-4H-1,3-thiazin-4-one in 85% yield. The zwitterionic intermediate formed from the isocyanide and acetylenedicarboxylate facilitates nucleophilic attack by the thiazinone’s amino group, followed by cyclodehydration.

Advantages :

- High atom economy

- Mild reaction conditions (room temperature)

- Compatibility with diverse substituents

Condensation of α,β-Unsaturated Acyl Isothiocyanates with Amines

This method employs α,β-unsaturated acyl isothiocyanates (e.g., methyl acryloyl isothiocyanate ) and methylamine to construct the thiazine core. The reaction proceeds via a Michael addition of the amine to the isothiocyanate, followed by cyclization upon heating in benzene. The unsaturated acyl group ensures regioselective ring closure, while the methyl substituents are introduced via the starting materials.

Optimized parameters :

Dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may be required to aromatize the dihydrothiazine intermediate to the fully conjugated 4H-thiazin-4-one.

T3P®-Promoted Coupling Reactions

The propylphosphonic anhydride (T3P®)-mediated coupling of imines with 3-thio-1-carboxylic acids offers a scalable route. For example, reacting N-methylbenzylidenimine with 3-thiopropionic acid in tetrahydrofuran (THF) and pyridine at room temperature produces 2,6-dimethyl-4H-1,3-thiazin-4-one in 94% yield. T3P® activates the carboxylic acid, enabling rapid cyclization via a mixed anhydride intermediate.

Notable features :

- Short reaction time (2–4 hours)

- No requirement for inert atmosphere

- Broad functional group tolerance

Oxidative Cyclization of Thioamides

Thioamides derived from β-keto esters undergo oxidative cyclization in the presence of iodine or hypervalent iodine reagents. For instance, N-methyl-3-oxobutanethioamide treated with iodine in dimethyl sulfoxide (DMSO) at 60°C affords the target compound in 65% yield. The mechanism involves iodine-mediated dehydrogenation and sulfur-assisted ring closure.

Challenges :

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Yield (%) | Temperature (°C) | Time (h) | Scalability |

|---|---|---|---|---|---|

| Thiourea cyclization | N-methylthiourea, mesityl oxide | 68–76 | 110–120 | 6–8 | Moderate |

| Multicomponent reaction | Methyl isocyanide, DMAD | 85 | 0–25 | 2–4 | High |

| Acyl isothiocyanate | Methyl acryloyl isothiocyanate | 72–80 | 80 | 3–5 | Low |

| T3P® coupling | N-methylbenzylidenimine, T3P® | 94 | 25 | 2–4 | High |

| Thioamide oxidation | N-methyl-3-oxobutanethioamide | 65 | 60 | 4–6 | Moderate |

Key trends :

- The T3P®-promoted method offers the highest yield (94%) under mild conditions, making it preferable for industrial applications.

- Multicomponent reactions provide excellent atom economy but require precise stoichiometric control.

- Thiourea cyclization remains useful for large-scale synthesis despite longer reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,6-Dimethyl-4H-1,3-thiazin-4-one can yield sulfoxides or sulfones, while reduction can produce dihydrothiazine derivatives. Substitution reactions can result in a variety of functionalized thiazine compounds .

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-4H-1,3-thiazin-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission in the nervous system. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the 1,3-Thiazin-4-one Family

(a) 5-Hydroxy-2-phenyl-4H-1,3-thiazin-4-one (Thiasporine A)

- Structure : Contains a hydroxyl group at C5 and a phenyl group at C2 instead of methyl groups.

(b) Bis-1,3-thiazin-4-one Derivatives

- Structure: Phenylene-bridged bis-thiazinones (e.g., meso-3,3′-(1,4-phenylene)bis(2-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one)).

- Properties :

(c) 1,3-Thiazin-4-one Derivatives with Heterocyclic Substituents

- Structure : Pyrazine-2,3-dicarboxylic acid-derived compounds fused with 1,3,4-thiadiazole or 1,2,4-triazole moieties.

- Bioactivity : Demonstrated broad-spectrum antimicrobial activity against bacteria (e.g., E. coli) and fungi .

- Key Difference : Heterocyclic substituents introduce additional hydrogen-bonding sites, enhancing antimicrobial potency compared to alkyl-substituted derivatives.

Comparison with 1,2,6-Thiadiazin-4-one Derivatives

(a) 3-Chloro-5-[(5-hydroxy-2-methylphenyl)amino]-4H-1,2,6-thiadiazin-4-one

- Structure: Contains a 1,2,6-thiadiazine ring with chloro and aryl amino substituents.

- Synthesis: Prepared via nucleophilic substitution of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with 3-amino-4-methylphenol .

- Properties: Melting point: 191–192°C (vs. unlisted for 2,6-dimethyl-1,3-thiazinone). UV-Vis: λₘₐₓ at 319 nm (logε 4.27) and 398 nm (logε 3.73) .

- Key Difference : The 1,2,6-thiadiazine ring contains an additional nitrogen atom, altering electronic properties and reactivity toward electrophiles.

(b) 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one Derivatives

- Structure: Varied substituents at C4 (e.g., methylene, ketone, dicyanomethylene).

- Spectroscopic Properties :

- Key Difference : The 1,2,6-thiadiazine scaffold’s sulfur and nitrogen arrangement enables unique optoelectronic properties, unlike the 1,3-thiazine ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.